molecular formula C13H23NO5S B13334188 tert-Butyl 3-((1-(hydroxymethyl)cyclopropyl)sulfonyl)pyrrolidine-1-carboxylate

tert-Butyl 3-((1-(hydroxymethyl)cyclopropyl)sulfonyl)pyrrolidine-1-carboxylate

Cat. No.: B13334188
M. Wt: 305.39 g/mol
InChI Key: HDACOSPGSHXELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-((1-(hydroxymethyl)cyclopropyl)sulfonyl)pyrrolidine-1-carboxylate: is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tert-butyl group, a cyclopropyl ring, and a sulfonyl group attached to a pyrrolidine ring. Its molecular formula is C13H23NO5S.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((1-(hydroxymethyl)cyclopropyl)sulfonyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonyl group and the cyclopropyl ring. The tert-butyl group is then added to the carboxylate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-((1-(hydroxymethyl)cyclopropyl)sulfonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as Dess-Martin periodinane or PCC (pyridinium chlorochromate) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the sulfonyl group can produce sulfides or thiols.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-((1-(hydroxymethyl)cyclopropyl)sulfonyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes and understanding their mechanisms of action.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((1-(hydroxymethyl)cyclopropyl)sulfonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The cyclopropyl ring provides rigidity to the molecule, enhancing its binding affinity to target sites. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

  • tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Comparison: Compared to similar compounds, tert-Butyl 3-((1-(hydroxymethyl)cyclopropyl)sulfonyl)pyrrolidine-1-carboxylate stands out due to its unique combination of functional groups. The presence of the sulfonyl group and the cyclopropyl ring imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its structural rigidity and ability to form strong interactions with molecular targets enhance its potential as a valuable research tool and pharmaceutical intermediate.

Properties

Molecular Formula

C13H23NO5S

Molecular Weight

305.39 g/mol

IUPAC Name

tert-butyl 3-[1-(hydroxymethyl)cyclopropyl]sulfonylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H23NO5S/c1-12(2,3)19-11(16)14-7-4-10(8-14)20(17,18)13(9-15)5-6-13/h10,15H,4-9H2,1-3H3

InChI Key

HDACOSPGSHXELI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2(CC2)CO

Origin of Product

United States

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